![molecular formula C10H8N2O B1416182 4-Methoxy-1H-indole-3-carbonitrile CAS No. 889942-79-4](/img/structure/B1416182.png)
4-Methoxy-1H-indole-3-carbonitrile
Overview
Description
4-Methoxy-1H-indole-3-carbonitrile is a member of indoles . It has a molecular formula of C10H8N2O .
Synthesis Analysis
Key steps in the synthesis of this compound include a Sonogashira coupling and a CuI-mediated indole formation . The Structure-activity relationship (SAR) analysis showed that substituting of an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.1739 . More information about its physical and chemical properties can be found on ChemicalBook .Scientific Research Applications
Synthesis Methods and Derivatives
4-Methoxy-1H-indole-3-carbonitrile is a compound with potential in various synthetic applications. A notable example includes the work by Thirumurugan and Perumal (2009) who developed a protocol for efficiently preparing derivatives of this compound, such as 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile, using a one-pot multi-component reaction. This method is significant for its high yields, short reaction times, and broad substrate scope, making it a valuable strategy in synthetic chemistry (Thirumurugan & Perumal, 2009).
Applications in Drug Synthesis and Imaging
In the field of pharmaceutical research, Adams, Press, and Degan (1991) described a process for synthesizing 4-hydroxy-1H-indole-2-carbonitrile, which is closely related to this compound. This compound was prepared using a unique azide decomposition method, highlighting its potential use in drug development and synthesis (Adams, Press, & Degan, 1991). Additionally, Gao et al. (2010) explored the synthesis of carbon-11-labeled 4-aryl-4H-chromenes, derivatives of this compound, for use as PET agents in cancer imaging. This research is indicative of the compound's potential in diagnostic imaging and cancer research (Gao et al., 2010).
Chemical Reactivity and Interaction Studies
The chemical reactivity of indole compounds, including those similar to this compound, has been a subject of study. For instance, Lakhdar et al. (2006) investigated the kinetics of coupling reactions involving various indole structures, providing insights into their nucleophilic reactivities. Such studies are crucial for understanding the chemical behavior of indole derivatives in various synthetic applications (Lakhdar et al., 2006).
Supramolecular Chemistry
The compound has also been explored in the context of supramolecular chemistry. Low et al. (2007) studied the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the potential of indole-carbonitrile derivatives in forming complex molecular structures through hydrogen bonding and π-π interactions. This research contributes to our understanding of the structural and interaction properties of indole derivatives in the realm of crystallography and material science (Low et al., 2007).
Future Directions
Mechanism of Action
Target of Action
4-Methoxy-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
properties
IUPAC Name |
4-methoxy-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKEAUKMZGVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652996 | |
Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-79-4 | |
Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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